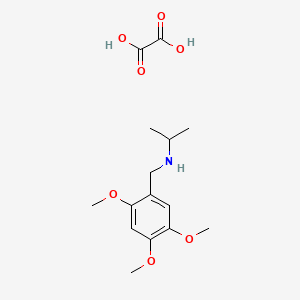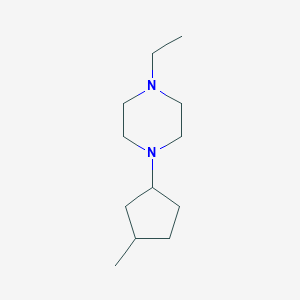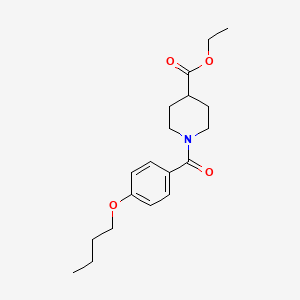
N-(2,4,5-trimethoxybenzyl)-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,5-trimethoxybenzyl)-2-propanamine oxalate, commonly known as TMA-2, is a psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity among researchers in the scientific community.
作用機序
The mechanism of action of TMA-2 is not fully understood, but it is thought to involve the activation of serotonin 2A receptors in the brain. This activation leads to changes in the activity of other neurotransmitter systems, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on the release of certain hormones, such as prolactin and cortisol.
Biochemical and Physiological Effects
TMA-2 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on the release of certain hormones, such as prolactin and cortisol. In addition, TMA-2 has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of certain diseases.
実験室実験の利点と制限
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the serotonin 2A receptor, which makes it a valuable tool for studying the mechanisms of action of psychoactive substances. However, TMA-2 also has some limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, the effects of TMA-2 on the brain and body are not fully understood, which makes it challenging to interpret the results of experiments involving this substance.
将来の方向性
There are several future directions for research involving TMA-2. One area of interest is the development of new psychoactive substances based on the structure of TMA-2. These substances may have improved pharmacological properties and may be useful for the treatment of certain diseases. Another area of interest is the study of the long-term effects of TMA-2 on the brain and body. This research may have implications for the development of new treatments for neurological and psychiatric disorders. Finally, the use of TMA-2 in combination with other psychoactive substances may be an area of interest for future research. This research may help to elucidate the mechanisms of action of these substances and may have implications for the development of new treatments for addiction and other psychiatric disorders.
Conclusion
In conclusion, TMA-2 is a psychoactive substance that has gained popularity among researchers in the scientific community. It has a high affinity for the serotonin 2A receptor and has been used extensively in scientific research, particularly in the field of neuroscience. TMA-2 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving TMA-2, including the development of new psychoactive substances, the study of the long-term effects of TMA-2 on the brain and body, and the use of TMA-2 in combination with other psychoactive substances.
合成法
The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-amino-1-propanol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt of TMA-2. The synthesis method of TMA-2 is relatively straightforward and has been well-documented in the literature.
科学的研究の応用
TMA-2 has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on other neurotransmitter systems, including dopamine and norepinephrine. These properties make TMA-2 a valuable tool for studying the mechanisms of action of psychoactive substances and their effects on the brain.
特性
IUPAC Name |
oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;3-1(4)2(5)6/h6-7,9,14H,8H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPDWYIOGHHGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)
![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)